molecular formula C8H14N2O2 B1674943 Levetiracetam CAS No. 102767-28-2

Levetiracetam

Numéro de catalogue: B1674943
Numéro CAS: 102767-28-2
Poids moléculaire: 170.21 g/mol
Clé InChI: HPHUVLMMVZITSG-ZCFIWIBFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Levetiracetam is a medication primarily used to treat epilepsy. It is effective in managing partial-onset, myoclonic, and tonic-clonic seizures. This compound is known for its high bioavailability and minimal protein binding, making it a reliable choice for seizure control .

Applications De Recherche Scientifique

Epilepsy Management

Levetiracetam is primarily indicated for:

  • Partial Seizures : Used as adjunctive therapy in adults and children from one month old.
  • Myoclonic Seizures : Approved for adults and adolescents aged 12 years and older.
  • Tonic-Clonic Seizures : Utilized in adults and children over five years old with idiopathic generalized epilepsy .

Off-Label Uses

This compound has several off-label applications:

  • Neuropathic Pain : Emerging evidence suggests its effectiveness in treating neuropathic pain conditions, as demonstrated in case studies where patients experienced significant pain relief .
  • Traumatic Brain Injury : It is being investigated for its potential to prevent seizures following traumatic brain injuries .
  • Multiple Chemical Sensitivity : Case reports indicate improvement in symptoms associated with multiple chemical sensitivity when treated with this compound .

Neuropathic Pain Management

Three notable case studies illustrate the effectiveness of this compound in managing neuropathic pain:

  • A 55-year-old woman with bilateral lower extremity pain showed a 60% improvement after switching to this compound combined with nortriptyline.
  • A 75-year-old man experienced complete resolution of pain after initiating this compound treatment.
  • A 67-year-old male patient reported no pain after treatment with this compound, highlighting its potential as an effective analgesic .

Spinal Cord Injury Pain

A randomized controlled trial assessed this compound's efficacy in patients suffering from neuropathic pain due to spinal cord injuries. The study found no significant difference in pain intensity between this compound and placebo groups, indicating the need for further research to establish its role in this context .

Multiple Chemical Sensitivity

In a documented case, a patient diagnosed with right parietal lobe epilepsy experienced complete symptom resolution related to multiple chemical sensitivity after starting this compound. This case suggests that this compound may address underlying pathophysiological abnormalities associated with this condition .

Data Table: Summary of Clinical Applications

ApplicationPatient PopulationOutcomeStudy Type
Epilepsy (Partial Seizures)Adults & ChildrenEffective as adjunct therapyFDA Approval
Myoclonic SeizuresAdolescents & AdultsEffective adjunct therapyFDA Approval
Neuropathic PainVariousSignificant pain reliefCase Studies
Spinal Cord Injury PainAdultsNo significant differenceRandomized Controlled Trial
Multiple Chemical SensitivityIndividual CasesComplete symptom resolutionCase Report

Comparaison Avec Des Composés Similaires

Uniqueness: this compound’s unique mechanism of action, involving the binding to SV2A, sets it apart from other antiepileptic drugs. Its high bioavailability, minimal protein binding, and favorable pharmacokinetic profile make it a preferred choice for many patients .

Activité Biologique

Levetiracetam (LEV) is a novel antiepileptic drug primarily used to manage partial-onset seizures, myoclonic seizures, and generalized tonic-clonic seizures. Its unique mechanism of action, pharmacological properties, and potential therapeutic applications beyond epilepsy have garnered significant attention in recent research. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy in various conditions, and case studies.

This compound is known to modulate synaptic vesicle protein 2A (SV2A), which plays a crucial role in neurotransmitter release. This modulation is believed to contribute to its anticonvulsant effects. Additionally, LEV indirectly influences GABAergic neurotransmission and inhibits N-type calcium channels, although it does not directly affect GABA or glutamate receptors .

Key Mechanisms:

  • SV2A Modulation : Enhances synaptic transmission and reduces seizure activity.
  • Calcium Channel Inhibition : Decreases presynaptic calcium influx, further contributing to its anticonvulsant properties.
  • Antioxidant Activity : Recent studies indicate that LEV exhibits antioxidant properties by restoring redox balance and increasing antioxidant markers like superoxide dismutase (SOD) and glutathione (GSH) .

Efficacy in Epilepsy

This compound has been extensively studied for its efficacy in treating refractory epilepsy. In pivotal clinical trials involving over 900 patients, LEV demonstrated a significant reduction in seizure frequency compared to placebo. The median percentage reduction in seizure frequency was statistically significant across various dosages .

Clinical Trial Data:

StudyDosage (mg/day)Median Percentage ReductionSeizure Freedom Rate
Study 1100026.1%33.0%
Study 2200021.4%35.2%
Study 3300030.1%39.6%

The overall responder rate (≥50% reduction in seizure frequency) was significantly higher for this compound compared to placebo (p < 0.001) .

Other Therapeutic Applications

Beyond its anticonvulsant properties, this compound has shown promise in various other conditions:

  • Neuropathic Pain : A randomized controlled trial indicated that LEV increased pain tolerance thresholds in patients with spinal cord injury pain but did not significantly affect pain summation .
  • Cognitive Disorders : this compound has been associated with cognitive benefits and is considered safer for use during pregnancy compared to other antiepileptic drugs .
  • Antioxidant Effects : Studies have suggested that LEV may exert protective effects against oxidative stress, particularly in models of temporal lobe epilepsy (TLE) by modulating oxidative markers and pathways .

Case Studies

Several case reports have highlighted the effectiveness of this compound in managing various conditions:

  • Postherpetic Neuralgia : An open-label study reported positive outcomes with LEV in reducing pain associated with postherpetic neuralgia.
  • Multiple Sclerosis : Case reports indicated that LEV may alleviate central neuropathic pain and spasms associated with multiple sclerosis .
  • Behavioral Changes : Some reports noted behavioral changes as side effects of LEV treatment; however, these were generally mild and manageable .

Propriétés

IUPAC Name

(2R)-2-(2-oxopyrrolidin-1-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHUVLMMVZITSG-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)N1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)N)N1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10146044
Record name UCB-L 060
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10146044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Levetiracetam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015333
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.98e+02 g/L
Record name Levetiracetam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015333
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

103765-01-1, 102767-28-2
Record name UCB-L 060
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103765-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-Etiracetam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103765011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UCB-L 060
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10146044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-(2-oxopyrrolidin-1-yl)butanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETIRACETAM, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73HC18Y1LW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Levetiracetam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015333
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levetiracetam
Reactant of Route 2
Reactant of Route 2
Levetiracetam
Reactant of Route 3
Reactant of Route 3
Levetiracetam
Reactant of Route 4
Levetiracetam
Reactant of Route 5
Reactant of Route 5
Levetiracetam
Reactant of Route 6
Reactant of Route 6
Levetiracetam

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.